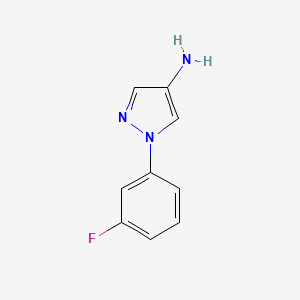

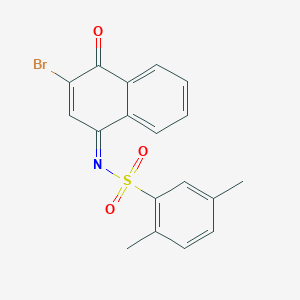

![molecular formula C9H14FNO3 B2356818 Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate CAS No. 1312325-32-8](/img/structure/B2356818.png)

Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a chemical compound with the CAS Number: 1312325-32-8 . It has a molecular weight of 203.21 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14FNO3/c1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8/h11H,2-6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

The molecular formula for this compound is C9H14FNO3 . The average mass is 239.672 Da .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis Techniques : This compound and its derivatives are synthesized using various techniques, contributing to the study of heterocyclic chemistry. For instance, Kuroyan et al. (1991) demonstrated the synthesis of related compounds by reacting Ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate (Kuroyan et al., 1991). Ogurtsov and Rakitin (2020) developed a method for synthesizing 8-oxa-2-azaspiro[4.5]decane, a similar compound, which shows potential for producing biologically active compounds (Ogurtsov & Rakitin, 2020).

Structural Analysis : Advanced techniques like NMR and mass spectrometry are employed to study the structural properties of these compounds. Kuroyan et al. (1991) used these methods to confirm the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite to related compounds (Kuroyan et al., 1991).

Drug Discovery Modules

Novel Modules for Drug Discovery : Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed to act as multifunctional and structurally diverse modules for drug discovery. This includes enantioselective approaches, which are significant for creating potential medicinal compounds (Li, Rogers-Evans, & Carreira, 2013).

Asymmetric Synthesis : Reddy et al. (2019) reported the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis-Ellman's imines, leading to the synthesis of enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes. This methodology is applicable to the synthesis of related compounds and is important for modern drug discovery (Reddy et al., 2019).

Molecular Imaging

- Radiosynthesis for PET Imaging : Riss and Roesch (2009) described the microwave-assisted direct radiosynthesis of PR04.MZ and LBT999, which are selective dopamine reuptake inhibitors derived from cocaine. These compounds are labeled with fluorine-18 and are used in molecular imaging via positron emission tomography (PET) (Riss & Roesch, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO3/c1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8/h11H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZSLMPGYBWUSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CNCC12COC2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2356739.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea](/img/structure/B2356748.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2356752.png)

![N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2356756.png)